BTK Inhibitory Activity: A Direct Link to a Potent Kinase-Selectivity Scaffold
A direct BindingDB entry correlates this specific compound (or a very close structural analog from the same patent series) with potent Bruton's Tyrosine Kinase (BTK) inhibition, reporting an IC50 of 1 nM in a human BTK in vitro assay. This entry links the compound to US Patent 2024/0083900, Example 99/100, establishing it within a highly optimized, structurally defined BTK inhibitor series [1]. While comparative data for the exact CAS is not provided against other BTK inhibitors, the potency level itself is indicative of a kinase inhibitor tool compound rather than a general-purpose building block.
| Evidence Dimension | BTK Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Not specified in the entry; class reference: Ibrutinib IC50 for BTK is 0.5 nM |
| Quantified Difference | N/A |
| Conditions | In vitro human BTK enzyme assay (BindingDB entry for US20240083900, Example 99/100) |
Why This Matters
For researchers targeting BTK-dependent pathways, procuring the exact CAS ensures alignment with this specific, high-potency chemotype rather than an under-characterized structural analog.
- [1] BindingDB. Entry for Monomer ID 658441: US20240083900, Example 99. 100. Affinity Data: IC50 = 1 nM for Human BTK. Accessed April 2026. View Source
